2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
Description
Chemical Identity and Structural Characteristics
Molecular Formula and Structure
C8H13N3 Composition and Structural Features
The molecular formula C8H13N3 defines the fundamental composition of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, indicating a compound containing eight carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This molecular composition yields a molecular weight of 151.21 grams per mole, positioning the compound within the small molecule category suitable for pharmaceutical applications. The chemical structure can be represented through multiple notational systems, with the simplified molecular-input line-entry system notation recorded as CN1N=C2CCCCC2=C1N. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural features and substitution patterns.
The compound's structural identity is further defined by its International Chemical Identifier key OOCMJNWYIMBFLU-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The European Community number 842-341-5 serves as an additional regulatory identifier for this compound within chemical commerce and safety databases. Chemical Abstracts Service has assigned the registry number 26503-23-1 to this compound, ensuring unambiguous identification across scientific literature and commercial sources.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| Chemical Abstracts Service Number | 26503-23-1 |
| European Community Number | 842-341-5 |
| International Chemical Identifier Key | OOCMJNWYIMBFLU-UHFFFAOYSA-N |
Tetrahydroindazole Core Structure Analysis
The tetrahydroindazole core structure represents a saturated variant of the indazole heterocyclic system, formed through the fusion of a pyrazole ring with a cyclohexane ring rather than a benzene ring. This structural modification significantly alters the electronic properties and conformational flexibility compared to fully aromatic indazole systems. The tetrahydroindazole framework consists of a bicyclic structure where the six-membered ring exists in a saturated state, allowing for greater conformational mobility and potentially enhanced binding interactions with biological targets. Research has demonstrated that tetrahydroindazole compounds exhibit unique three-dimensional conformations that distinguish them from their aromatic counterparts, contributing to their selective biological activities.
The saturated six-membered ring component of the tetrahydroindazole core adopts chair conformations under physiological conditions, providing a rigid framework that positions substituents in specific spatial orientations. This conformational constraint influences the compound's ability to interact with protein binding sites and affects its overall pharmacological profile. The nitrogen atoms within the pyrazole portion of the bicyclic system contribute to the compound's basicity and hydrogen bonding capabilities, features that are crucial for biological activity. The structural integrity of the tetrahydroindazole core has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry analyses.
Amine Functionality at Position-3
The amine functional group located at position-3 of the tetrahydroindazole ring system represents a critical structural feature that significantly influences the compound's chemical and biological properties. This primary amine group, characterized by the presence of two hydrogen atoms bonded to the nitrogen atom, provides the compound with basic character and enhances its ability to form hydrogen bonds with biological targets. The positioning of the amine group at the 3-position creates a specific geometric arrangement that allows for optimal interactions with receptor binding sites, as demonstrated in structure-activity relationship studies of related tetrahydroindazole compounds.
The amine functionality contributes to the compound's solubility characteristics, particularly in aqueous environments under physiological conditions where the amine group can undergo protonation. Research indicates that the 3-amino substitution pattern in tetrahydroindazole derivatives is associated with enhanced biological activity compared to other substitution positions. The electron-donating nature of the amine group influences the electronic distribution throughout the bicyclic system, affecting the compound's reactivity patterns and stability profile. Synthetic approaches to introduce the amine functionality at position-3 have been developed through various methodologies, including reductive amination and direct amination reactions.
Methyl Substitution at Position-2
The methyl group substitution at position-2 of the tetrahydroindazole ring system provides important steric and electronic modifications that distinguish this compound from unsubstituted analogs. This methyl substituent occupies the nitrogen atom of the pyrazole ring, creating a quaternary nitrogen center that influences the compound's tautomeric preferences and overall stability. The presence of the 2-methyl group prevents tautomerization between different indazole forms, effectively locking the compound into the 2H-indazole configuration rather than the thermodynamically favored 1H-indazole form.
The methyl substitution introduces modest steric bulk that can influence the compound's binding interactions with biological targets, potentially enhancing selectivity for specific receptor subtypes. Research on related 2-methyl tetrahydroindazole derivatives has demonstrated that this substitution pattern can significantly alter pharmacological profiles compared to unsubstituted compounds. The electron-donating properties of the methyl group contribute to the overall electron density of the bicyclic system, affecting the compound's chemical reactivity and metabolic stability. The synthetic installation of the methyl group at position-2 is typically achieved through alkylation reactions using methylating agents under appropriate reaction conditions.
| Structural Feature | Position | Effect on Properties |
|---|---|---|
| Tetrahydroindazole Core | Bicyclic Framework | Conformational flexibility, biological activity |
| Amine Group | Position-3 | Basicity, hydrogen bonding, solubility |
| Methyl Group | Position-2 | Steric effects, tautomeric control, selectivity |
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMJNWYIMBFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680505 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26503-23-1 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Precursors
The primary synthetic approach to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves the cyclization of appropriate precursors, typically substituted benzamidines or hydrazine derivatives, under controlled conditions to form the indazole nucleus with the tetrahydro substitution pattern.
- One reported method involves the reaction of substituted benzamidines, which are prepared from 2-nitrobenzonitriles via a two-step sequence including trimethylaluminium-mediated conversion, followed by organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles.
- Another approach utilizes substituted hydrazones derived from 2-nitrobenzaldehyde and methylhydrazine, which upon reductive cyclization yield the target indazole amine.
Reaction of 2-Oxocyclohexanecarbonitrile with Methylhydrazine
A well-documented synthesis involves the condensation of 2-oxocyclohexanecarbonitrile with methylhydrazine. This method benefits from functional group tolerance and allows for further derivatization:
- The reaction typically proceeds under reflux conditions in an appropriate solvent.
- The nitrile and ketone functionalities in 2-oxocyclohexanecarbonitrile facilitate ring closure upon nucleophilic attack by methylhydrazine, forming the tetrahydroindazole ring system with an amino substituent at position 3.
Industrial and Scalable Methods
Industrial production aims for cost-effectiveness and scalability:
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, offering a rapid and efficient alternative to conventional heating methods.
- Continuous flow reactors and automated systems may be employed to optimize reaction parameters such as temperature, pressure, and reagent feed rates, ensuring consistent product quality.
Reaction Conditions and Optimization
Mechanistic Insights and Reaction Types
- The key step in these syntheses is the formation of the N-N bond characteristic of the indazole ring, often achieved via reductive cyclization or condensation reactions.
- Oxidation and reduction reactions can be applied post-synthesis to modify the compound for biological activity optimization.
- Substitution reactions on the indazole ring allow the introduction of various functional groups, enhancing the compound's pharmacological profile.
Research Findings and Comparative Analysis
- Nazaré et al. demonstrated a two-step synthesis involving benzamidines and organophosphorus reagents yielding 3-amino-2H-indazoles with good functional group tolerance.
- The reaction of 2-oxocyclohexanecarbonitrile with methylhydrazine is noted for its simplicity and adaptability to different substituents, making it a preferred method in medicinal chemistry research.
- Microwave-assisted methods reduce reaction times significantly without compromising yield or purity, which is advantageous for industrial applications.
- Industrial methods often incorporate continuous flow techniques and automated purification to meet large-scale demands while maintaining product consistency.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of benzamidines | 2-nitrobenzonitriles → benzamidines | Organophosphorus reductive cyclization | Good yields, functional group tolerance | Requires multi-step precursor synthesis |
| Condensation with methylhydrazine | 2-oxocyclohexanecarbonitrile + methylhydrazine | Reflux in methanol or similar solvent | Simple, versatile, modifiable | May require purification steps |
| Microwave-assisted synthesis | Same as above | Microwave irradiation | Faster reaction, improved yield | Equipment cost |
| Industrial continuous flow | Cyclohexane-1,3-dione derivatives + acid chlorides | Controlled temperature, flow reactors | Scalable, consistent quality | Process optimization required |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Used to modify the oxidation state of the compound, often to enhance its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine with structurally related indazol-3-amine derivatives:
Key Research Findings
- Medicinal Chemistry Applications : The methyl derivative (CAS: 26503-23-1) was used as a substrate in synthesizing CF53, a potent bromodomain inhibitor with oral bioavailability .
- Comparative Solubility : Ethyl and butyl analogs show reduced solubility in aqueous buffers compared to the methyl variant, necessitating formulation adjustments for in vivo studies .
- Biological Activity : While nitroimidazole analogs (e.g., metronidazole derivatives) showed low inhibition in PrbP-RpoB interaction assays (<25%), indazol-3-amine derivatives are under investigation for their superior target engagement .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole class. With the molecular formula CHN and a molecular weight of approximately 151.21 g/mol, this compound has garnered attention for its biological activities, particularly in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sigma Receptors : This compound exhibits significant binding affinity to sigma receptors, which are implicated in numerous physiological processes and disease states. The modulation of these receptors can influence pain perception and neuroprotection.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as cyclooxygenase-2 (COX-2), leading to reduced inflammatory responses. The inhibition occurs through the formation of covalent bonds with active site residues in the enzyme .
Pharmacological Effects
The pharmacological effects of this compound include:
- Hypotensive Activity : Studies indicate that this compound possesses hypotensive properties in animal models.
- Hypoglycemic Activity : It has also demonstrated hypoglycemic effects, suggesting potential applications in managing diabetes.
Case Studies and Research Findings
- In Vitro Studies : A study reported that derivatives of indazole compounds showed potent inhibitory activities against various cancer cell lines. For instance, certain derivatives exhibited IC values ranging from 9.3 nM to 25.8 nM against ERK1/2 pathways in HT29 cell lines .
- Animal Models : In experiments involving rats, varying dosages of this compound were tested for their effects on inflammation and blood pressure regulation. Results indicated that low doses effectively reduced inflammation without significant adverse effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indazole ring can enhance its potency and selectivity towards target receptors or enzymes. For example:
| Modification Position | Effect on Activity |
|---|---|
| 4-position | Increased COX-2 inhibition |
| 6-position | Enhanced sigma receptor binding |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining precise reflux temperatures (e.g., 80–100°C) to prevent side reactions.
- Catalyst Selection : Acidic catalysts (e.g., acetic acid) enhance reaction rates and regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Table 1: Comparison of Synthetic Routes
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:
- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), NH₂ protons (δ 5.5–6.0 ppm, broad), and tetrahydroindazole ring protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Carbons in the indazole ring (δ 120–150 ppm) and methyl groups (δ 20–25 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding patterns and stereochemistry can be resolved with high-resolution data .
Q. Best Practices :
- Use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange artifacts in NMR.
- For crystallography, collect data at low temperature (e.g., 100 K) to reduce thermal motion .
Basic: What are the primary pharmacological targets studied for this compound?
Methodological Answer:
this compound is a key intermediate in designing inhibitors targeting:
- BET Bromodomains : It serves as a core structure in BET inhibitors (e.g., compound 39 in ), which block protein-protein interactions in epigenetic regulation.
- Anti-inflammatory Targets : Analogous tetrahydroindazoles show activity in Freund’s adjuvant-induced arthritis models, suggesting potential COX-2 or cytokine modulation .
Q. Experimental Design :
- Binding Assays : Use fluorescence polarization or SPR to measure affinity for bromodomains .
- In Vivo Models : Screen for anti-inflammatory activity using carrageenan-induced edema assays .
Advanced: How do solvent polarity and catalyst selection influence the synthesis efficiency?
Methodological Answer:
- Solvent Effects :
- Polar Protic Solvents (e.g., Ethanol) : Facilitate proton transfer in acid-catalyzed cyclization but may reduce nucleophilicity of intermediates.
- Polar Aprotic Solvents (e.g., DMF) : Enhance reaction rates by stabilizing charged intermediates .
- Catalyst Optimization :
- Brønsted Acids (e.g., AcOH) : Improve regioselectivity in indazole ring formation but may require neutralization steps.
- Lewis Acids (e.g., ZnCl₂) : Accelerate cyclization but risk side reactions with NH₂ groups .
Case Study :
In a BET inhibitor synthesis, using DMF with Pd catalysis increased coupling efficiency by 20% compared to THF .
Advanced: How can researchers resolve contradictions between purity data (HPLC) and bioactivity results?
Methodological Answer:
Discrepancies often arise from:
Q. Stepwise Approach :
Re-analyze purity with orthogonal methods (e.g., LC-MS vs. NMR).
Test fractions from preparative HPLC in bioassays to isolate active species .
Advanced: What computational strategies are effective for predicting binding modes of this compound with bromodomains?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BET bromodomains (e.g., BRD4). Key interactions include:
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes .
Validation :
Compare computational results with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
Advanced: How to design SAR studies for optimizing anti-inflammatory activity in tetrahydroindazole derivatives?
Methodological Answer:
- Structural Modifications :
- Position 2 : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Position 3 : Replace NH₂ with sulfonamide to improve solubility .
- Assay Selection :
- In Vitro : COX-2 inhibition assays.
- In Vivo : Measure edema reduction in rodent models .
Q. Table 2: SAR Data for Anti-inflammatory Derivatives
| Derivative | R Group | COX-2 IC₅₀ (µM) | Edema Reduction (%) | Reference |
|---|---|---|---|---|
| Parent Compound | NH₂ | 12.5 | 40 | |
| 3-CF₃ Analog | CF₃ | 8.2 | 55 | |
| 3-Sulfonamide | SO₂NH₂ | 6.7 | 60 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
